molecular formula C17H36Sn B1586688 Tributyl(3-methyl-2-butenyl)tin CAS No. 53911-92-5

Tributyl(3-methyl-2-butenyl)tin

Cat. No. B1586688
CAS RN: 53911-92-5
M. Wt: 359.2 g/mol
InChI Key: XEFRYQPTIWSVGI-UHFFFAOYSA-N
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Description

Tributyl(3-methyl-2-butenyl)tin is a clear colorless liquid . It is used in prenylation of ethyl propiolate and is also involved in chemical research . It presents promising prospects in combating an array of diseases, encompassing specific cancer variants and fungal afflictions .


Synthesis Analysis

Tributyl(3-methyl-2-butenyl)tin can be synthesized from magnesium turnings, tributyltin chloride, and 1-chloro-3-methyl-2-butene in anhydrous tetrahydrofuran (THF) under sonication . The reaction temperature should be kept below 20°C to prevent side reactions . After the reaction, the mixture is poured into ice water and extracted with ether . The oil obtained after evaporation is sufficiently pure for direct use in most reactions .


Molecular Structure Analysis

The molecular formula of Tributyl(3-methyl-2-butenyl)tin is C17H36Sn . It has an average mass of 359.178 Da and a monoisotopic mass of 360.183899 Da .


Chemical Reactions Analysis

Tributyl(3-methyl-2-butenyl)tin is used in prenylation of ethyl propiolate . More details about its chemical reactions are not available in the retrieved data.


Physical And Chemical Properties Analysis

Tributyl(3-methyl-2-butenyl)tin has a boiling point of 283 °C (lit.) and a density of 1.069 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.488 (lit.) .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Tributyl(3-methyl-2-butenyl)tin is used in the prenylation of ethyl propiolate . Prenylation is a chemical reaction that attaches a prenyl group to an organic molecule. The prenyl group is derived from 3-methyl-2-butenyl, and the reaction is facilitated by the tributyltin component.
  • Methods of Application or Experimental Procedures : The specific procedures can vary, but generally, the reaction involves combining Tributyl(3-methyl-2-butenyl)tin with ethyl propiolate in the presence of a catalyst under controlled conditions .
  • Results or Outcomes : The outcome of this reaction is the prenylated product of ethyl propiolate . The yield and purity of the product can vary depending on the specific conditions and procedures used.

Safety And Hazards

Tributyl(3-methyl-2-butenyl)tin is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . Prolonged or repeated exposure can cause damage to organs . It is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . Personal protective equipment/face protection should be worn and contact with eyes, skin, or clothing should be avoided .

properties

IUPAC Name

tributyl(3-methylbut-2-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h4H,1H2,2-3H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFRYQPTIWSVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370465
Record name Tributyl(3-methyl-2-butenyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(3-methyl-2-butenyl)tin

CAS RN

53911-92-5
Record name Tributyl(3-methyl-2-butenyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl(3-methyl-2-butenyl)tin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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